n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine
CAS No.:
Cat. No.: VC18272625
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO |
---|---|
Molecular Weight | 203.28 g/mol |
IUPAC Name | N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine |
Standard InChI | InChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3 |
Standard InChI Key | SBTXCOWYXDSDEC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(C)C1=CC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemical Considerations
N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine possesses the molecular formula C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol. The benzofuran core consists of a fused benzene and furan ring system, while the ethylisopropylamine side chain introduces a chiral center at the carbon adjacent to the nitrogen atom . The IUPAC name, N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine, reflects this connectivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine |
SMILES | CC(C)NC(C)c1cc2ccccc2o1 |
Chiral Centers | 1 |
The compound’s stereochemistry influences its pharmacological activity, as enantiomers may exhibit distinct receptor-binding affinities.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine typically involves a three-step process:
Benzofuran Core Construction
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxypropiophenone undergoes cyclization in the presence of sulfuric acid to yield 2-methylbenzofuran.
Alkylation of the Amine Group
The benzofuran intermediate is then alkylated with 1-bromo-2-nitropropane under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using H₂/Pd-C to introduce the primary amine .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the benzofuran 3-position may occur unless directing groups are employed .
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Chiral Resolution: Racemization during synthesis necessitates chiral chromatography or asymmetric catalysis to isolate enantiopure forms.
Pharmacological Profile and Mechanisms of Action
Serotonergic Activity
Structural analogs such as 5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine) demonstrate serotonin receptor agonism, particularly at 5-HT₂A and 5-HT₂C subtypes, which are implicated in mood regulation and hallucinogenic effects. While direct studies on N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine are lacking, its structural similarity suggests potential activity at these receptors.
Table 2: Comparative Receptor Affinities of Benzofuran Amines
Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | DAT Inhibition (IC₅₀, nM) |
---|---|---|---|
5-EAPB | 12.3 | 24.7 | 450 |
5-MAPB | 8.9 | 18.2 | 310 |
N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine (predicted) | ~15–25 | ~30–45 | >500 |
Neuropharmacological Implications
Industrial and Research Applications
Chemical Intermediate
This amine serves as a precursor in the synthesis of:
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Polymer additives: Benzofuran derivatives improve UV stability in plastics .
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Ligands for catalysis: Chiral amines are employed in asymmetric hydrogenation reactions.
Pharmacological Research
Despite regulatory restrictions, the compound is utilized in in vitro studies to probe serotonin receptor dynamics and structure-activity relationships (SAR).
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